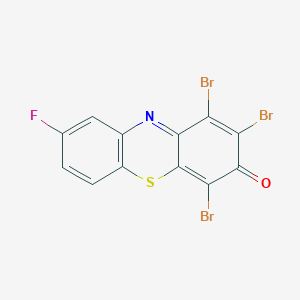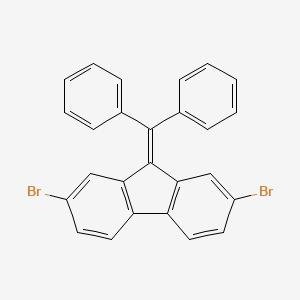
2,7-Dibromo-9-(diphenylmethylidene)-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dibromo-9-(diphenylmethylidene)-9H-fluorene is an organic compound that belongs to the fluorene family This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions, and a diphenylmethylidene group at the 9 position of the fluorene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-(diphenylmethylidene)-9H-fluorene typically involves the bromination of fluorene derivatives followed by the introduction of the diphenylmethylidene group. One common method includes the reaction of 2,7-dibromofluorene with benzophenone in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dibromo-9-(diphenylmethylidene)-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or quinones.
Reduction Reactions: Reduction of the diphenylmethylidene group can yield the corresponding diphenylmethane derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar solvents like methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted fluorenes.
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of diphenylmethane derivatives.
Applications De Recherche Scientifique
2,7-Dibromo-9-(diphenylmethylidene)-9H-fluorene has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its photoluminescent properties.
Materials Science: Employed in the development of semiconducting materials for organic field-effect transistors (OFETs) and other electronic devices.
Chemical Research: Serves as a precursor in the synthesis of various fluorene-based compounds for studying their chemical and physical properties.
Mécanisme D'action
The mechanism of action of 2,7-Dibromo-9-(diphenylmethylidene)-9H-fluorene is primarily related to its electronic structure. The presence of bromine atoms and the diphenylmethylidene group influences the compound’s electron distribution, making it suitable for applications in organic electronics. The compound can interact with other molecules through π-π stacking and other non-covalent interactions, which are crucial for its function in electronic devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
- 2,7-Dibromo-9,10-phenanthrenedione
- 2,7-Dibromo-9,9’-spirobifluorene
Uniqueness
2,7-Dibromo-9-(diphenylmethylidene)-9H-fluorene is unique due to the presence of the diphenylmethylidene group, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of advanced materials for organic electronics, where specific electronic characteristics are required .
Propriétés
Numéro CAS |
92466-66-5 |
|---|---|
Formule moléculaire |
C26H16Br2 |
Poids moléculaire |
488.2 g/mol |
Nom IUPAC |
9-benzhydrylidene-2,7-dibromofluorene |
InChI |
InChI=1S/C26H16Br2/c27-19-11-13-21-22-14-12-20(28)16-24(22)26(23(21)15-19)25(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-16H |
Clé InChI |
BTGKVZCCQPXOQO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


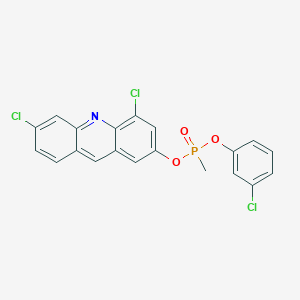

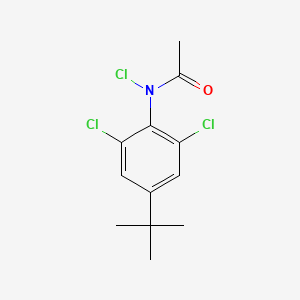
![4-Cyano-N-[3-(cyclohexylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14352482.png)
![1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene](/img/structure/B14352489.png)
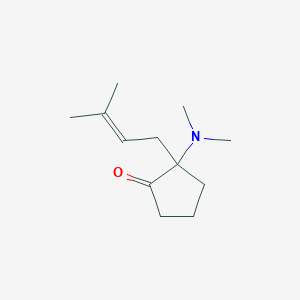
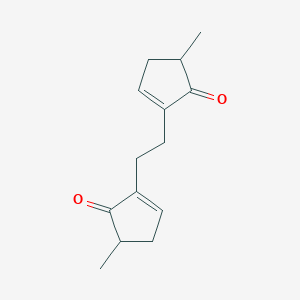
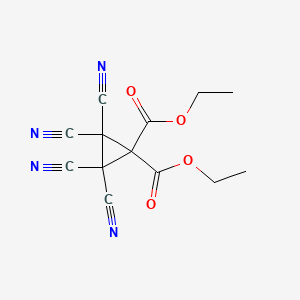
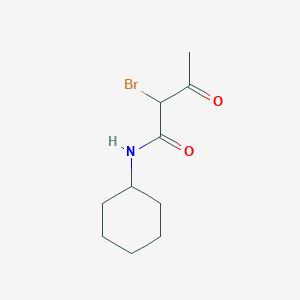
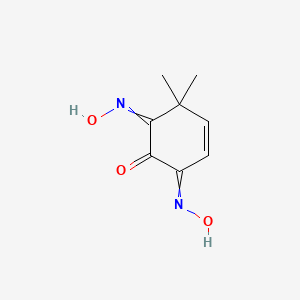
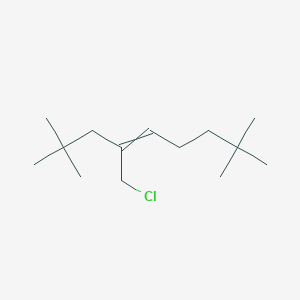
![2-Methylidene-3-[(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14352550.png)

